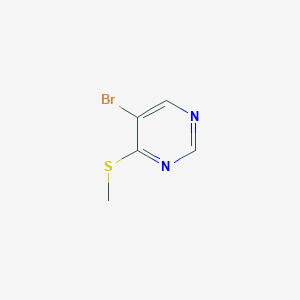

Pyrimidine, 5-bromo-4-(methylthio)-

Description

Significance of Halogenated and Alkylthio-substituted Pyrimidines in Organic Synthesis

Among the vast array of substituted pyrimidines, those bearing halogen and alkylthio groups are of particular importance to the synthetic chemist. The presence of a halogen atom, such as bromine, at the C-5 position provides a reactive handle for a variety of transformations. nih.gov This position is susceptible to metal-catalyzed cross-coupling reactions, including the Suzuki and Buchwald-Hartwig reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups. mdpi.com This versatility makes halogenated pyrimidines valuable building blocks for the construction of complex molecular architectures.

The alkylthio group, often a methylthio group, also serves as a versatile functional handle. It can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can then act as a leaving group in nucleophilic substitution reactions. This reactivity allows for the introduction of a wide range of nucleophiles, further expanding the synthetic utility of these compounds. The methylthio group itself can also influence the biological activity of the molecule.

The combination of both a halogen and an alkylthio group on the pyrimidine (B1678525) ring creates a multifunctional scaffold with distinct reactive sites. This allows for sequential and site-selective modifications, providing a powerful tool for the synthesis of diverse compound libraries for drug discovery and other applications.

Research Context of Pyrimidine, 5-bromo-4-(methylthio)- as a Synthetic Motif

The chemical compound Pyrimidine, 5-bromo-4-(methylthio)- has emerged as a significant synthetic motif, primarily due to its role as a key intermediate in the synthesis of complex pharmaceutical agents. Its structure incorporates both a reactive bromine atom and a modifiable methylthio group, making it a versatile building block for the construction of highly substituted pyrimidine derivatives.

This particular pyrimidine derivative is a recognized building block in medicinal chemistry, valued for its ability to participate in a variety of chemical transformations to generate novel, biologically active molecules. chemimpex.com The strategic positioning of the bromo and methylthio substituents allows for a programmed approach to the synthesis of target compounds with desired structural features.

A notable application of this synthetic motif is in the preparation of potent enzyme inhibitors and receptor antagonists. The ability to selectively functionalize the pyrimidine core at different positions is crucial for optimizing the interaction of the final compound with its biological target. Research has demonstrated the utility of this scaffold in the development of treatments for a range of diseases. chemimpex.comsmolecule.com

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-methylsulfanylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2S/c1-9-5-4(6)2-7-3-8-5/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKBSHGZCKWMDHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=NC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90483343 | |

| Record name | 5-bromo-4-methylthiopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90483343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14001-68-4 | |

| Record name | 5-Bromo-4-(methylthio)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14001-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-4-methylthiopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90483343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 4 Methylthio Pyrimidine and Its Derivatives

Strategies for the Introduction of the 5-Bromo Moiety

The introduction of a bromine atom at the C-5 position of the pyrimidine (B1678525) ring is a crucial step in the synthesis of the target compound and its analogues. This position is less electron-deficient compared to the C-2, C-4, and C-6 positions, making electrophilic substitution feasible, particularly on pyrimidine rings activated with electron-donating groups. nih.gov

Common brominating agents are employed for this transformation. Reagents such as N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) are frequently used for the C-5 bromination of uracil (B121893) and cytidine (B196190) derivatives. nih.govchemicalbook.com The efficiency of these reactions can often be enhanced by the addition of Lewis acids. For instance, the bromination of protected and unprotected nucleosides with DBH is improved in the presence of trimethylsilyl (B98337) trifluoromethanesulfonate. nih.gov Another established method involves reacting the hydrogen halide addition salt of a pyrimidine with elemental bromine at elevated temperatures in an inert organic solvent like nitrobenzene. chemicalbook.com For activated substrates, direct bromination can be achieved under milder conditions. A key intermediate, 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one, is synthesized by treating 2-(Methylthio)pyrimidin-4(3H)-one with bromine in glacial acetic acid.

Approaches for the Regioselective Installation of the 4-(Methylthio) Group

The regioselective installation of the 4-(methylthio) group onto the pyrimidine scaffold is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The pyrimidine ring's electron-deficient nature, especially at the C-4 position, facilitates the displacement of a suitable leaving group by a sulfur-based nucleophile.

A common precursor for this reaction is a 4-chloropyrimidine (B154816) derivative. The chlorine atom at the C-4 position acts as an effective leaving group, which can be readily displaced by nucleophiles such as methyl mercaptan (methanethiol) or its corresponding salt, sodium thiomethoxide (MeSNa). chemimpex.com This strategy allows for the precise and selective formation of the C-S bond at the desired position. An analogous reaction involves the synthesis of 5-bromo-2-(methylthio)pyrimidine, where 5-bromo-2-chloropyrimidine (B32469) is treated with methyl mercaptan in dimethylformamide (DMF) at 50°C to achieve a 75% yield. google.com This demonstrates the general applicability of substituting a chloro group with a methylthio group on the pyrimidine ring.

Multi-step Synthetic Sequences from Pyrimidine Precursors

A robust synthetic route to 5-bromo-4-(methylthio)pyrimidine and its key intermediates often begins with pre-functionalized pyrimidine scaffolds like 2-thiouracil (B1096). This approach leverages the existing functionality to sequentially introduce the required substituents. A representative synthesis starts with the S-methylation of 2-thiouracil using a methylating agent like dimethyl sulfate (B86663) in the presence of sodium hydroxide (B78521) to yield 2-(Methylthio)pyrimidin-4(3H)-one.

This intermediate is then subjected to electrophilic bromination. The reaction with bromine in glacial acetic acid selectively installs a bromine atom at the C-5 position, producing 5-bromo-2-(methylthio)pyrimidin-4(3H)-one. This step highlights the use of an existing pyrimidinone structure to direct the regioselectivity of the bromination. The final key functionalization is the conversion of the pyrimidinone at the C-4 position into a chloride, which serves as a leaving group for subsequent reactions.

The compound 5-bromo-4-chloro-2-(methylthio)pyrimidine (B1266955) is a versatile intermediate for creating a variety of bioactive molecules and is crucial in pharmaceutical and agrochemical development. Its synthesis is a prime example of a multi-step sequence starting from a functionalized pyrimidine.

The synthesis commences from 5-bromo-2-(methylthio)pyrimidin-4(3H)-one. This precursor is treated with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine like N,N-dimethylaniline. The reaction is typically heated to reflux. This step converts the hydroxyl group of the pyrimidinone tautomer into a chloro group, yielding the target compound, 5-bromo-4-chloro-2-(methylthio)pyrimidine. This intermediate can then be used to synthesize the title compound, 5-bromo-4-(methylthio)pyrimidine, via substitution of the 4-chloro group.

Table 1: Synthesis of 5-Bromo-4-chloro-2-(methylthio)pyrimidine

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | 2-Thiouracil | Dimethyl sulfate, NaOH, H₂O | 2-(Methylthio)pyrimidin-4(3H)-one |

| 2 | 2-(Methylthio)pyrimidin-4(3H)-one | Bromine, Glacial Acetic Acid | 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one |

| 3 | 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one | Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline, Reflux | 5-Bromo-4-chloro-2-(methylthio)pyrimidine |

While multi-step syntheses offer control, one-step methodologies provide efficiency and atom economy. A notable one-step reaction for preparing 5-bromo-2-substituted pyrimidine compounds utilizes 2-bromomalonaldehyde (B19672) and amidine compounds as the primary raw materials. This method simplifies the manufacturing process, reduces costs, and is suitable for large-scale production.

The reaction involves the dropwise addition of an amidine compound solution to a 2-bromomalonaldehyde solution at a temperature between 60-90°C. The mixture is then heated to 70-105°C to complete the reaction. The solvents typically include a protic acid, such as acetic acid, and may also contain an alcohol. The process is lauded for its simple operation, safety, short duration, and low cost.

Table 2: One-Step Synthesis of 2-Methyl-5-bromopyrimidine

| Raw Material 1 | Raw Material 2 | Solvent/Catalyst | Temperature | Product | Yield |

| 2-Bromomalonaldehyde | Ethanamidine hydrochloride | Acetic Acid, 3A molecular sieves | 80°C to 100°C | 2-Methyl-5-bromopyrimidine | 43% |

Data derived from a representative example in the cited patent.

Optimization of Synthetic Pathways and Reaction Conditions

Solvent Effects: The choice of solvent can significantly impact reaction outcomes. For instance, in some multi-component reactions for pyrimidine synthesis, using aqueous tetrabutyl ammonium (B1175870) bromide (TBAB) as the solvent has been shown to lead to higher yields compared to other solvents. In other cases, polar aprotic solvents like DMF can enhance reaction rates and yields due to their high dielectric constant and ability to homogenize the reaction mixture.

Temperature and Energy Input: Reaction temperature is a critical variable. While conventional heating is standard, microwave irradiation has emerged as a powerful tool for accelerating reactions. For the synthesis of certain pyrimidine derivatives, microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes while improving yields compared to conventional heating methods.

Catalysis: The use of catalysts can promote reactions and improve efficiency. In the one-step synthesis of 5-bromo-2-substituted pyrimidines, molecular sieves are added not only as desiccants but also as catalysts to facilitate the reaction. The selection of an appropriate acid or base catalyst is also fundamental in condensation reactions that form the pyrimidine ring.

Chemical Reactivity and Transformation of 5 Bromo 4 Methylthio Pyrimidine Systems

Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Core

The pyrimidine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions. In 5-bromo-4-(methylthio)pyrimidine, two primary sites are susceptible to nucleophilic attack: the carbon bearing the bromo substituent (C5) and the carbon bearing the methylthio group (C4).

The bromine atom at the C5 position of the pyrimidine ring serves as a leaving group in nucleophilic substitution reactions. While direct studies on 5-bromo-4-(methylthio)pyrimidine are limited, the reactivity of analogous halopyrimidines is well-documented. For instance, halogens on the pyrimidine ring are routinely displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. The reactivity of the C-X bond generally follows the order I > Br > Cl for the leaving group in typical SNAr reactions where the addition of the nucleophile is the rate-determining step. However, in many heterocyclic systems, this order can change, and the reactivity is often F > Cl ≈ Br > I, a phenomenon known as the "element effect," where the high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex. nih.gov In reactions involving N-methylpyridinium ions, the leaving group order can be different again, suggesting complex mechanistic dependencies. nih.gov It is therefore established that the C5-bromo substituent is an active site for nucleophilic displacement, allowing for the introduction of various functional groups.

The methylthio (-SMe) group at the C4 position is another potential leaving group. Research on related pyrimidine systems demonstrates that the methylthio group can be surprisingly labile. rsc.org A study on ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate showed that treatment with certain nucleophiles, such as sodium cyanide, resulted in the displacement of the methylthio group rather than the chloro group, yielding ethyl 2,4-bis-methylthiopyrimidine-5-carboxylate. rsc.org Furthermore, reaction with an excess of sodium methoxide (B1231860) led to the displacement of both the chloro and the methylthio groups, affording a dimethoxy pyrimidine derivative. rsc.org This indicates that the methylthio group is a viable leaving group, and its reactivity can be competitive with or even exceed that of a halogen substituent under specific conditions.

With two potential leaving groups (Br at C5 and SMe at C4), the regioselectivity of nucleophilic attack is a critical consideration. The outcome of the reaction depends on the intrinsic electronic properties of the pyrimidine ring, the nature of the nucleophile, and the reaction conditions. Generally, nucleophilic attack is favored at the most electron-deficient positions of the pyrimidine ring, which are typically C2, C4, and C6. Theoretical studies using frontier molecular orbital theory on dichloropyrimidines show that the LUMO (Lowest Unoccupied Molecular Orbital) coefficient is often higher on C4 compared to C2, making C4 more susceptible to nucleophilic attack. stackexchange.com

In the case of 5-bromo-4-(methylthio)pyrimidine, the C4 position is activated by the adjacent nitrogen atoms, while the C5 position is less electronically activated. However, the C-Br bond is generally a better leaving group than C-S in many contexts. The aforementioned lability of the methylthio group in similar pyrimidines complicates predictions. rsc.org The regioselectivity can also be influenced by the solvent's hydrogen bond basicity. acs.org Without direct experimental data on 5-bromo-4-(methylthio)pyrimidine, it is plausible that a mixture of products could be formed, or the selectivity could be steered by carefully choosing the nucleophile and reaction conditions. For example, soft nucleophiles might preferentially attack the carbon attached to the softer sulfur atom, while harder nucleophiles might favor displacement of the bromide.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and bromo-substituted heterocycles are excellent substrates for these transformations.

The Suzuki-Miyaura coupling reaction, which pairs an organoboron compound with an organic halide, is highly effective for functionalizing the C5-bromo position of the pyrimidine ring. libretexts.org This reaction offers a versatile method for creating C-C bonds, leading to the synthesis of biaryl and other conjugated systems. mdpi.comnih.gov The general reactivity for halides in the oxidative addition step of the catalytic cycle is I > Br > Cl. yonedalabs.com This makes the C5-bromo group a prime site for selective cross-coupling, even in the presence of other potential reactive sites like the methylthio group, which is generally inert under these conditions.

The table below summarizes typical conditions for Suzuki-Miyaura reactions on bromo-substituted pyrimidines and related heterocycles, which are applicable to 5-bromo-4-(methylthio)pyrimidine.

| Catalyst | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | mdpi.com |

| PdCl₂(dppf) | K₂CO₃ | DMF/H₂O | 80 | N/A |

| PdCl₂(PPh₃)₂ | Na₂CO₃ | Dioxane/H₂O | 110 | nih.gov |

| XPhosPdG2/XPhos | K₂CO₃ | THF | 80 | nih.gov |

| P1 (XPhos-derived precatalyst) | K₃PO₄ | Dioxane/H₂O | 60 | nih.gov |

Organometallic Reactions: Lithiation and Halogen-Metal Exchange

The generation of organometallic intermediates via halogen-metal exchange is a fundamental strategy for the functionalization of aromatic and heteroaromatic systems. wikipedia.orgprinceton.edu This approach allows for the introduction of a wide range of electrophiles.

For 5-bromo-4-(methylthio)pyrimidine, the bromine atom can be selectively exchanged with an organolithium reagent, such as n-butyllithium (n-BuLi), to form the corresponding 5-lithiated pyrimidine. wikipedia.orgtcnj.edu This reaction is typically very fast and is often performed at low temperatures (e.g., -78 °C to -100 °C) to prevent side reactions, such as nucleophilic attack on the pyrimidine ring by the organolithium reagent. tcnj.edumdpi.comnih.gov The rate of halogen-metal exchange generally follows the trend I > Br > Cl, making the C5-bromo position highly suitable for this transformation. princeton.edu

Once formed, the highly reactive 5-lithiopyrimidine intermediate can be quenched with various electrophiles to install new functional groups at the C5 position.

The table below outlines the general protocol and potential electrophiles for the functionalization of 5-bromo-4-(methylthio)pyrimidine via halogen-metal exchange.

| Step 1: Reagent | Step 1: Conditions | Step 2: Electrophile Class | Step 2: Example Electrophile | Resulting C5-Substituent | Reference |

|---|---|---|---|---|---|

| n-BuLi | THF, -78 °C | Proton Source | H₂O | -H (dehalogenation) | tcnj.edu |

| n-BuLi | THF, -78 °C | Aldehydes/Ketones | Benzaldehyde | -CH(OH)Ph | mdpi.com |

| n-BuLi | THF, -78 °C | Alkyl Halides | CH₃I | -CH₃ | tcnj.edu |

| n-BuLi | THF, -78 °C | Carbonyl Source | DMF | -CHO (Formyl) | arkat-usa.org |

| i-PrMgCl/n-BuLi | THF, 0 to -20 °C | Aldehydes | DMF | -CHO (Formyl) | nih.gov |

This method provides a powerful and regioselective route to a variety of 5-substituted 4-(methylthio)pyrimidines, complementing the transformations possible through nucleophilic substitution and cross-coupling reactions. nih.gov

Investigations into Rearrangement and Ring Transformation Mechanisms

The pyrimidine core of 5-bromo-4-(methylthio)pyrimidine and related derivatives can undergo significant structural changes, including rearrangements and ring transformations, under specific reaction conditions. These transformations are often driven by the electronic nature of the substituents and the reaction medium.

One notable transformation is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. While direct studies on 5-bromo-4-(methylthio)pyrimidine are not extensively detailed, research on analogous pyrimidine systems provides valuable insights. For instance, the reaction of 5-bromo-4-t-butylpyrimidine with potassium amide in liquid ammonia (B1221849) has been shown to proceed via an SN(ANRORC) mechanism. researchgate.net This involves the initial addition of the amide ion to the pyrimidine ring, leading to ring opening and subsequent recyclization to form a different heterocyclic system. It is plausible that 5-bromo-4-(methylthio)pyrimidine could undergo similar transformations with strong nucleophiles.

Furthermore, studies on related 4-chloro-2-phenyl-5-(methylthio)pyrimidine have demonstrated that treatment with potassium amide in liquid ammonia at low temperatures leads to ring fission of the C(5)-C(6) bond, resulting in open-chain products. researchgate.net This type of ring transformation highlights the susceptibility of the pyrimidine ring to nucleophilic attack, particularly when activated by electron-withdrawing groups. The specific mechanism often involves the initial attack of the nucleophile at an electron-deficient carbon atom of the pyrimidine ring.

It is important to note that the nature of the substituent at the 5-position can significantly influence the reaction pathway. For example, the presence of a methoxy, ethoxy, or phenyl group in related pyrimidines also leads to ring-opened products under similar conditions. researchgate.net

Derivatization through Functional Group Transformations

The bromine and methylthio groups on the pyrimidine ring of 5-bromo-4-(methylthio)pyrimidine serve as versatile handles for a variety of functional group transformations, enabling the synthesis of a diverse range of derivatives.

The bromine atom at the 5-position is particularly amenable to substitution reactions. It can be readily replaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of functional groups at this position. smolecule.com Additionally, the bromine atom facilitates transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are powerful tools for forming carbon-carbon bonds. smolecule.com

The methylthio group at the 4-position also offers opportunities for derivatization. It can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which alters the electronic properties of the pyrimidine ring and can influence its biological activity. smolecule.com The methylthio group can also be displaced by other nucleophiles, although this typically requires more forcing conditions compared to the displacement of the bromine atom.

Furthermore, the pyrimidine ring itself can be functionalized. For instance, the synthesis of 5-bromo-2-(methylthio)pyrimidine-4-carbaldehyde (B8509644) and 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid demonstrates that functional groups can be introduced at the 4-position. evitachem.comnih.gov These derivatives then open up further possibilities for derivatization, such as the conversion of the carboxylic acid to amides or esters. smolecule.com

The strategic modification of these functional groups is a key strategy in medicinal chemistry for the development of new therapeutic agents. By systematically altering the substituents on the pyrimidine core, researchers can fine-tune the compound's properties to optimize its interaction with biological targets. chemimpex.com

Interactive Data Tables

Table 1: Investigated Reactions of Substituted Pyrimidines

| Reactant | Reagent | Conditions | Outcome | Mechanism |

| 5-bromo-4-t-butylpyrimidine | Potassium amide | Liquid ammonia | 6-amino-4-t-butylpyrimidine | SN(ANRORC) researchgate.net |

| 4-chloro-2-phenyl-5-(methylthio)pyrimidine | Potassium amide | Liquid ammonia, -33°C | Open-chain products | Ring fission researchgate.net |

| 5-X-4-phenylpyrimidine (X = Br, Cl) | Enolate anions | Liquid ammonia | 5-substituted products | SRN1 researchgate.net |

Table 2: Functional Group Transformations of 5-bromo-4-(methylthio)pyrimidine and its Analogs

| Starting Material | Reagent/Reaction | Position of Transformation | Resulting Functional Group | Reference |

| 5-bromo-2-(methylthio)pyrimidine | Nucleophiles | 5 | Various substituted groups | smolecule.com |

| 5-bromo-2-(methylthio)pyrimidine | Transition metal catalyst/coupling partner | 5 | C-C coupled moieties | smolecule.com |

| 2-(methylthio)pyrimidine derivative | Oxidizing agent | 2-(methylthio) | Sulfoxide/Sulfone | smolecule.com |

| 2-(methylthio)pyrimidine-4-carboxylic acid | Brominating agent (e.g., NBS) | 5 | Bromine | smolecule.com |

| 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid | Amine/Alcohol | 4-carboxyl | Amide/Ester | smolecule.com |

Based on a comprehensive search for the chemical compound "Pyrimidine, 5-bromo-4-(methylthio)-", it has been determined that there is insufficient specific and detailed scientific literature available to generate a thorough and accurate article that adheres to the provided outline. The search results consistently yield information on closely related but structurally distinct pyrimidine derivatives, such as "5-Bromo-4-chloro-2-(methylthio)pyrimidine" and "5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid".

These related compounds have different substituents on the pyrimidine ring, which significantly alters their chemical properties, reactivity, and biological applications. Therefore, extrapolating information from these analogs to write about "Pyrimidine, 5-bromo-4-(methylthio)-" would be scientifically inaccurate and speculative.

To provide a valuable and accurate article, it is crucial to rely on dedicated research and data for the specific compound . In this case, the necessary depth of information regarding its utility as a versatile building block, its role as a precursor in pharmaceutical and agrochemical synthesis, its applications in biochemical research, and its potential in material science is not present in the available scientific domain.

Therefore, this request cannot be fulfilled with the required level of scientific accuracy and detail based on the currently available information.

Advanced Structural Analysis and Spectroscopic Research on Derivatives

X-ray Crystallographic Analysis of 5-bromo-4-(methylthio)pyrimidine Derivatives

In a study of 5-bromo-2-chloropyrimidin-4-amine, the pyrimidine (B1678525) ring was found to be essentially planar. nih.govresearchgate.net The crystal structure revealed a monoclinic system with the space group P2/c. researchgate.net The molecules in the crystal lattice are connected by intermolecular N—H⋯N hydrogen bonds, forming a two-dimensional framework. nih.govresearchgate.net This type of analysis is critical for understanding the intermolecular interactions that govern the physical properties of these compounds.

Below is a table summarizing the crystallographic data for 5-bromo-2-chloropyrimidin-4-amine, which serves as a representative example for understanding the structural aspects of 5-bromopyrimidine (B23866) derivatives.

| Parameter | Value |

|---|---|

| Chemical Formula | C₄H₃BrClN₃ |

| Molecular Weight (g/mol) | 208.45 |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 6.0297 (1) |

| b (Å) | 8.1542 (2) |

| c (Å) | 13.4163 (3) |

| β (°) | 90.491 (2) |

| Volume (ų) | 659.62 (2) |

| Z | 4 |

Spectroscopic Characterization in the Context of Reaction Pathways and Product Formation

Spectroscopic techniques are fundamental in monitoring the progress of chemical reactions and confirming the identity of synthesized products. For derivatives of 5-bromo-4-(methylthio)pyrimidine, NMR, IR, and mass spectrometry are routinely employed to provide a comprehensive characterization.

The synthesis of various 5-bromo-pyrimidine derivatives often starts from 5-bromo-2,4-dichloropyrimidine (B17362), which undergoes nucleophilic substitution reactions. nih.gov For example, the reaction of 5-bromo-2,4-dichloropyrimidine with sodium thiomethoxide yields 5-bromo-2,4-bis(methylthio)pyrimidine (B1267620). The progress of this reaction and the confirmation of the final product can be effectively monitored using spectroscopic methods.

¹H NMR Spectroscopy is used to identify the protons in a molecule. In the starting material, 5-bromo-2,4-dichloropyrimidine, a single proton signal for the pyrimidine ring is expected. Upon reaction with sodium thiomethoxide, the appearance of new signals corresponding to the methylthio (-SMe) groups confirms the substitution. These methylthio protons typically appear as singlets in the region of δ 2.5–2.7 ppm.

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrimidine ring are sensitive to the nature of the substituents. The substitution of chlorine with a methylthio group will cause a noticeable shift in the signals of the adjacent carbon atoms.

IR Spectroscopy is useful for identifying the presence of specific functional groups. While the core pyrimidine structure has a characteristic fingerprint region, changes in this region and the appearance of new bands can indicate a successful reaction. For instance, if a reaction involves an amine intermediate, the presence of N-H stretching vibrations can be observed.

Mass Spectrometry determines the molecular weight of the compound, providing crucial evidence for the identity of the product. For example, the mass spectrum of 5-bromo-2,4-bis(methylthio)pyrimidine would show a molecular ion peak corresponding to its molecular weight of approximately 251.17 g/mol .

The following table provides a representative overview of the spectroscopic data that would be expected when characterizing the product of a reaction between a dichloropyrimidine and a nucleophile, such as a thiol.

| Spectroscopic Technique | Starting Material (e.g., 5-bromo-2,4-dichloropyrimidine) | Product (e.g., Substituted pyrimidine derivative) |

|---|---|---|

| ¹H NMR | Pyrimidine ring proton signal | Pyrimidine ring proton signal (shifted) and new signals for the substituent protons (e.g., -SMe at δ 2.5-2.7 ppm) |

| ¹³C NMR | Signals for the carbon atoms of the pyrimidine ring | Shifted signals for the pyrimidine carbons and new signals for the substituent carbons |

| IR (cm⁻¹) | Characteristic pyrimidine ring vibrations | Shifts in pyrimidine ring vibrations and new bands corresponding to the substituent (e.g., C-S stretching) |

| Mass Spectrometry (m/z) | Molecular ion peak corresponding to the starting material's mass | Molecular ion peak corresponding to the product's mass |

A novel series of 5-bromo-pyrimidine derivatives has been synthesized through multi-step reactions starting from 5-bromo-2,4-dichloropyrimidine, with the resulting compounds being characterized by elemental analysis and spectral data including IR, ¹H NMR, ¹³C NMR, and LC-MS. nih.gov This comprehensive spectroscopic analysis is essential for unequivocally establishing the structure and purity of the newly synthesized compounds.

Computational and Theoretical Investigations of 5 Bromo 4 Methylthio Pyrimidine Systems

Electronic Structure and Reactivity Descriptors from Quantum Chemical Methods

Quantum chemical methods, particularly Density Functional Theory (DFT), are central to understanding the electronic characteristics of 5-bromo-4-(methylthio)pyrimidine. These calculations can elucidate the distribution of electrons within the molecule, which is fundamental to its reactivity and physical properties.

Key electronic properties and reactivity descriptors that are typically calculated include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Electron Density and Electrostatic Potential (ESP): Mapping the ESP onto the electron density surface reveals the regions of positive and negative electrostatic potential. For 5-bromo-4-(methylthio)pyrimidine, these maps would highlight the electron-rich nitrogen atoms of the pyrimidine (B1678525) ring as likely sites for electrophilic attack or hydrogen bonding, and electron-deficient regions that are susceptible to nucleophilic attack.

Global Reactivity Descriptors: Conceptual DFT provides a set of descriptors that quantify reactivity. These are derived from the changes in energy as electrons are added or removed.

A representative table of the kind of data generated from such calculations on a hypothetical pyrimidine derivative is shown below.

| Descriptor | Definition | Typical Information Gained |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Relates to chemical stability and reactivity |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |

| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the electrophilic character |

These descriptors are invaluable for predicting how 5-bromo-4-(methylthio)pyrimidine would behave in different chemical environments and for comparing its reactivity to other similar compounds.

Conformational Analysis and Molecular Dynamics Studies

The three-dimensional structure and dynamics of 5-bromo-4-(methylthio)pyrimidine are critical for its function, especially its ability to interact with other molecules.

Conformational Analysis: The methylthio group (-SCH3) attached to the pyrimidine ring is not rigid and can rotate. Conformational analysis, typically performed using quantum chemical methods, involves calculating the potential energy surface as a function of the key dihedral angles. This analysis identifies the most stable (lowest energy) conformations of the molecule and the energy barriers between them. For 5-bromo-4-(methylthio)pyrimidine, this would involve rotating the methyl group relative to the pyrimidine ring to find the preferred orientation.

Molecular Dynamics (MD) Simulations: While quantum mechanics is excellent for static structures, MD simulations are used to study the motion of atoms and molecules over time. An MD simulation of 5-bromo-4-(methylthio)pyrimidine, often placed in a solvent like water, would reveal how the molecule behaves in a more realistic environment. These simulations provide insights into:

The flexibility of the molecule.

The stability of different conformations at various temperatures.

The interactions between the molecule and its surroundings.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step process of chemical reactions involving 5-bromo-4-(methylthio)pyrimidine. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products.

This process involves:

Locating Stationary Points: Identifying the structures of the reactants, products, and any intermediates.

Finding Transition States (TS): Locating the highest energy point along the reaction coordinate between two stationary points. The structure of the TS provides crucial information about the bond-breaking and bond-forming processes.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, which is a key factor in the reaction rate.

For example, a computational study could model the nucleophilic aromatic substitution at the C4 position (attached to the methylthio group) or the C5 position (attached to the bromine atom), determining which reaction is more favorable by comparing their respective activation energies.

Analysis of Intermolecular and Noncovalent Interactions

Noncovalent interactions are critical for understanding how 5-bromo-4-(methylthio)pyrimidine interacts with other molecules, such as biological receptors or solvent molecules. The bromine atom, the sulfur atom, and the nitrogen atoms of the pyrimidine ring can all participate in various noncovalent interactions.

Hydrogen Bonds: The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors.

Halogen Bonds: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms. This is an important and often-overlooked interaction in medicinal chemistry.

π-Interactions: The aromatic pyrimidine ring can engage in π-π stacking with other aromatic systems or cation-π interactions.

Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these weak interactions, providing a detailed picture of the forces that govern the molecule's interactions with its environment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.